(4-Phenylpyrimidin-2-YL)methanamine hydrochloride (4-Phenylpyrimidin-2-YL)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18988169
InChI: InChI=1S/C11H11N3.ClH/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9;/h1-7H,8,12H2;1H
SMILES:
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol

(4-Phenylpyrimidin-2-YL)methanamine hydrochloride

CAS No.:

Cat. No.: VC18988169

Molecular Formula: C11H12ClN3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

(4-Phenylpyrimidin-2-YL)methanamine hydrochloride -

Specification

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
IUPAC Name (4-phenylpyrimidin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H11N3.ClH/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9;/h1-7H,8,12H2;1H
Standard InChI Key AKYNHJPHKIMIJO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC=C2)CN.Cl

Introduction

(4-Phenylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound belonging to the class of pyrimidine derivatives. It is characterized by a pyrimidine ring substituted with a phenyl group at the 4-position and a methanamine group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Synthesis Methods

The synthesis of (4-Phenylpyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of specific pyrimidine derivatives with amines under controlled conditions. Industrial settings may utilize continuous flow reactors to enhance efficiency and ensure consistent product quality.

Biological Activity and Potential Applications

Research indicates that compounds with similar pyrimidine structures can exhibit significant activity against enzymes such as deubiquitinases and kinases, which are critical in cancer and neurodegenerative diseases. The biological activity of (4-Phenylpyrimidin-2-YL)methanamine hydrochloride has been explored in various studies, particularly its potential as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Interaction Studies

Interaction studies involving (4-Phenylpyrimidin-2-YL)methanamine hydrochloride focus on its binding affinity to specific biological targets. These studies typically employ techniques such as NMR spectroscopy and mass spectrometry to understand the mechanism of action and optimize the compound's efficacy.

Comparison with Similar Compounds

(4-Phenylpyrimidin-2-YL)methanamine hydrochloride is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties compared to similar compounds. Notable examples of similar compounds include:

Compound NameStructural Features
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochlorideContains a pyrazole ring instead of pyrimidine
1-(4-Ethylphenyl)ethanamine hydrochlorideSubstituted phenyl group with an ethyl chain
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamineMethylated amine group with a pyrazole structure

These compounds may exhibit different reactivity profiles and selectivity, influencing their potential applications in medicinal chemistry.

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